
3-(morpholinomethyl)-5-(2-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C12H14N4O2S, and it has a molecular weight of 278.33.Aplicaciones Científicas De Investigación
Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, which makes them candidates for the development of new medicinal agents. The peculiar structural features of 1,3,4-oxadiazole, including the presence of pyridine-type nitrogen atoms, allow for effective binding with various enzymes and receptors in biological systems. This interaction is facilitated through numerous weak interactions, which elicits an array of bioactivities. Consequently, these derivatives have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).
Chemical and Electrochemical Properties
The electrochemical properties of organic cations, particularly those used in ionic liquids and other organic salts, have been thoroughly investigated. Compounds containing morpholinium, a related structure to the compound , show specific reduction reactions at the negative electrode in electrochemical applications. These findings are crucial for predicting reduction behavior, rationalizing experimental observations, and designing salts with desired electrochemical characteristics (Lane, 2012).
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, including those similar to 3-(morpholinomethyl)-5-(2-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, have a broad spectrum of pharmacological profiles. The morpholine ring's presence in various compounds has been explored for diverse pharmacological activities, underscoring the potential of these derivatives in the development of new therapeutic agents. This includes activities like antimicrobial, anticancer, and antidiabetic properties (Asif & Imran, 2019).
Environmental Applications
The photocatalytic degradation of pollutants in water, including those related to morpholine structures, has been studied, highlighting the potential environmental applications of these compounds. These studies provide insights into the intermediate products, photocatalytic pathways, and mechanisms involved in the degradation process, indicating the compounds' utility in environmental remediation efforts (Pichat, 1997).
Safety and Hazards
The safety data sheet for a similar compound, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p`-disulfonic acid, disodium salt hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-pyridin-2-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-3-1-2-4-13-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUJBHUZRPDZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)
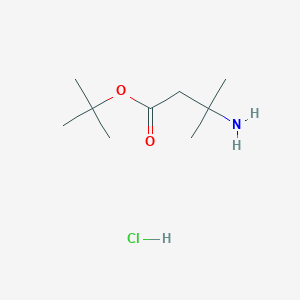
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
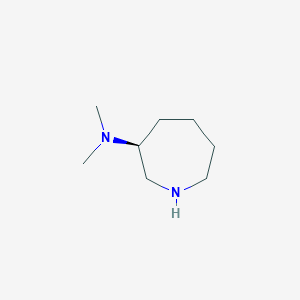
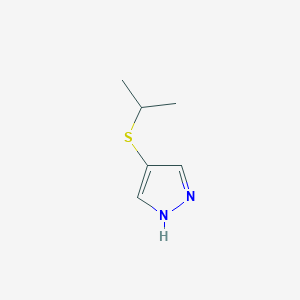

![4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2685224.png)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
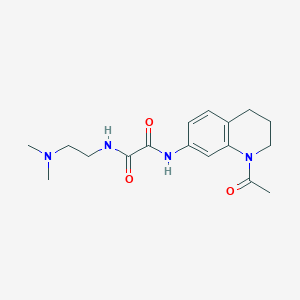
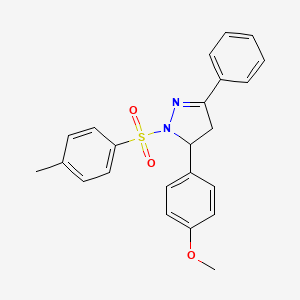
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)